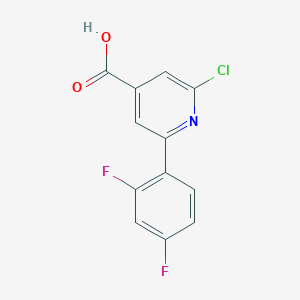
2-Chloro-6-(2,4-difluorophenyl)isonicotinic acid
カタログ番号 B8340470
分子量: 269.63 g/mol
InChIキー: NECVPMWSCYIUNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08598209B2
Procedure details


To a solution of 2,6-dichloroisonicotinic acid (2.43 g, 12.67 mmol) in DMF (38 mL) and water (12.7 mL) were added (2,4-difluorophenyl)boronic acid (2.0 g, 12.67 mmol), tri(m-sulfophenyl)phosphine sodium salt (0.54 g, 0.95 mmol), palladium(II) acetate (71.0 mg, 0.32 mmol) and diisopropylamine (6.3 mL, 44.3 mmol). The mixture was heated 50° C. After 2.5 h, the mixture was cooled to ambient temperature and stirred for 18 h. HCl (1.0 M in water) was added and the mixture was was extracted with ethyl acetate (3×). The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated. Purification by reverse phase chromatography (C-18, 85% water/acetonitrile→5% water/acetonitrile with 0.1% trifluoroacetic acid) gave the title compound (1.24 g). MS 270.0 (M+1).








Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[N:10]=1)[C:5]([OH:7])=[O:6].[F:12][C:13]1[CH:18]=[C:17]([F:19])[CH:16]=[CH:15][C:14]=1B(O)O.[Na].S(C1C=C(P(C2C=CC=C(S(O)(=O)=O)C=2)C2C=CC=C(S(O)(=O)=O)C=2)C=CC=1)(O)(=O)=O.C(NC(C)C)(C)C.Cl>CN(C=O)C.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:11][C:9]1[CH:8]=[C:4]([CH:3]=[C:2]([C:16]2[CH:15]=[CH:14][C:13]([F:12])=[CH:18][C:17]=2[F:19])[N:10]=1)[C:5]([OH:7])=[O:6] |f:2.3,8.9.10,^1:22|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.43 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(N1)Cl
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)F)B(O)O
|
|
Name
|
|
|
Quantity
|
0.54 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na].S(=O)(=O)(O)C=1C=C(C=CC1)P(C1=CC(=CC=C1)S(=O)(=O)O)C1=CC(=CC=C1)S(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
6.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
38 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
12.7 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
71 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to ambient temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was was extracted with ethyl acetate (3×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by reverse phase chromatography (C-18, 85% water/acetonitrile→5% water/acetonitrile with 0.1% trifluoroacetic acid)
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(N1)C1=C(C=C(C=C1)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.24 g | |
| YIELD: CALCULATEDPERCENTYIELD | 36.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
